

Impromidine: A Technical Guide to a Potent Histamine H2 Receptor Agagonist

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Compound of Interest

Compound Name: *Impromidine*

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Abstract

Impromidine is a powerful and highly selective agonist for the histamine H2 receptor, demonstrating significantly greater potency than histamine in various physiological systems.[1] Structurally distinct with its guanidine group and two imidazole-containing side chains, it has been an invaluable pharmacological tool for elucidating the specific roles of the H2 receptor.[2] This document provides a comprehensive technical overview of **Impromidine**, detailing its chemical properties, mechanism of action, quantitative pharmacological data, key experimental protocols, and structure-activity relationships.

Chemical and Physical Properties

Impromidine is a guanidine derivative containing two distinct imidazole moieties. Its chemical structure is fundamental to its high affinity and agonist activity at the H2 receptor.

- IUPAC Name: 2-[3-(1H-imidazol-5-yl)propyl]-1-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine
- Chemical Formula: C₁₄H₂₃N₇S
- Molecular Weight: 321.45 g/mol
- CAS Number: 55273-05-7

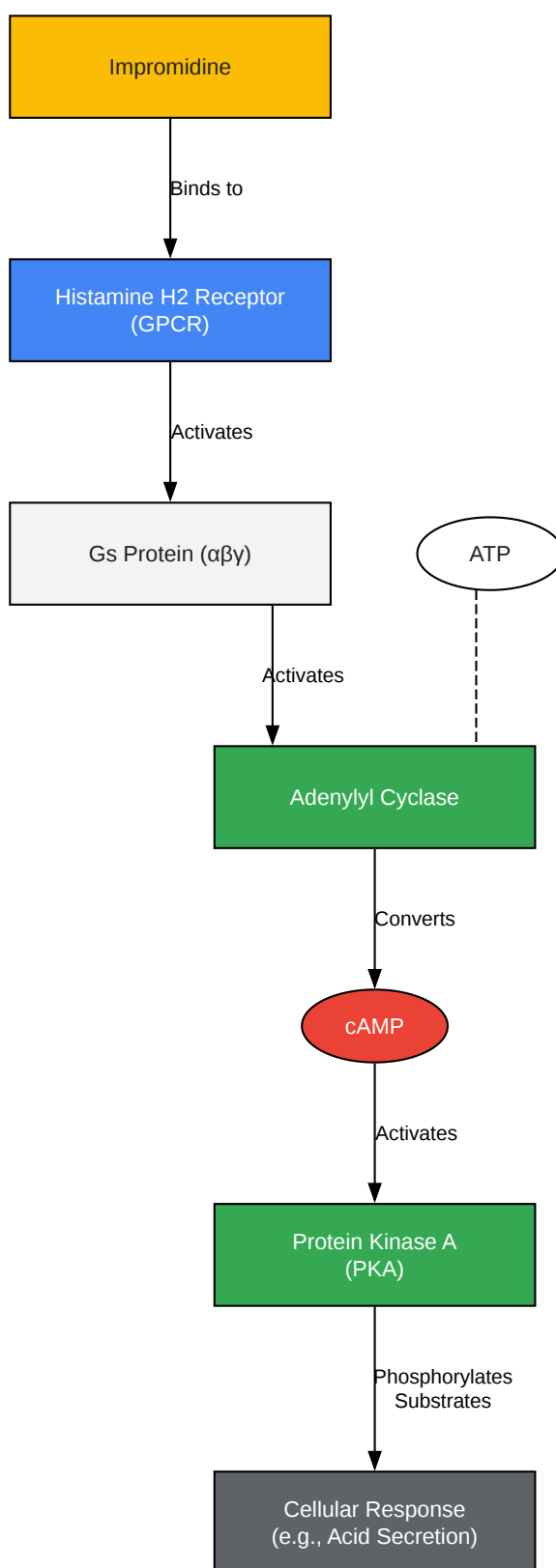
Pharmacodynamics and Mechanism of Action

Impromidine exerts its effects by selectively binding to and activating histamine H2 receptors, which are G-protein coupled receptors (GPCRs). Its selectivity for the H2 receptor over the H1 receptor is very high ($H1:H2 < 1:1000$).^[1]

Signaling Pathway

Activation of the H2 receptor by **Impromidine** initiates a canonical Gs-protein signaling cascade:

- **Receptor Binding:** **Impromidine** binds to the H2 receptor.
- **G-Protein Activation:** The receptor-agonist complex catalyzes the exchange of GDP for GTP on the α -subunit of the associated Gs protein.
- **Adenylyl Cyclase Activation:** The activated Gs- α subunit dissociates and activates adenylyl cyclase (AC).
- **cAMP Production:** Adenylyl cyclase converts ATP into cyclic adenosine monophosphate (cAMP).
- **Downstream Effects:** cAMP acts as a second messenger, primarily by activating Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, leading to a cellular response.^{[3][4]}



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Caption: Histamine H2 Receptor Signaling Pathway. (Max Width: 760px)

Quantitative Pharmacological Data

Impromidine's potency varies across different tissues and species. It generally acts as a full agonist for gastric acid secretion but has been characterized as a partial agonist in other systems, such as the human myocardium.

Table 1: In Vivo Potency of Impromidine vs. Histamine

Species	Parameter	Impromidine ED ₅₀ (nmol/kg·hr)	Histamine ED ₅₀ (nmol/kg·hr)	Potency Ratio (Impromidine vs. Histamine)	Reference
Dog	Gastric Acid Secretion	3.8	145	~38x more potent	
Dog	Heart Rate Increase	5.6	172	~30x more potent	
Human	Gastric Acid Secretion	0.39-6.22 x 10 ⁻⁸ mol/kg/hr (infusion dose)	-	Potent Stimulant	

Table 2: In Vitro Activity of Impromidine

Preparation	Effect Measured	Observation	Conclusion	Reference
Human Ventricular Myocardium	Inotropic Effect (Force of Contraction)	Similar potency to histamine, but maximal response was significantly lower.	Partial Agonist	
Guinea Pig Atria	Chronotropic & Inotropic Effects	Potent stimulation of heart rate and force.	Full/Potent Agonist	

Structure-Activity Relationship (SAR)

The unique structure of **Impromidine** is key to its activity. Studies on its analogues have revealed critical chemical features:

- **Efficacy Moiety:** A protonated amidine group linked by a three-carbon chain to a tautomeric imidazole ring is considered essential for agonist activity (efficacy).
- **Affinity Moiety:** The second, larger side chain containing the 5-methylimidazole group is thought to primarily contribute to the molecule's high binding affinity for the H2 receptor.
- **Guanidine Core:** The central, strongly basic guanidine group links the two side chains and is a core component of the structure.

Caption: Structure-Activity Relationship of **Impromidine**. (Max Width: 760px)

Detailed Experimental Protocols

The characterization of **Impromidine** relies on a variety of in vivo and in vitro assays.

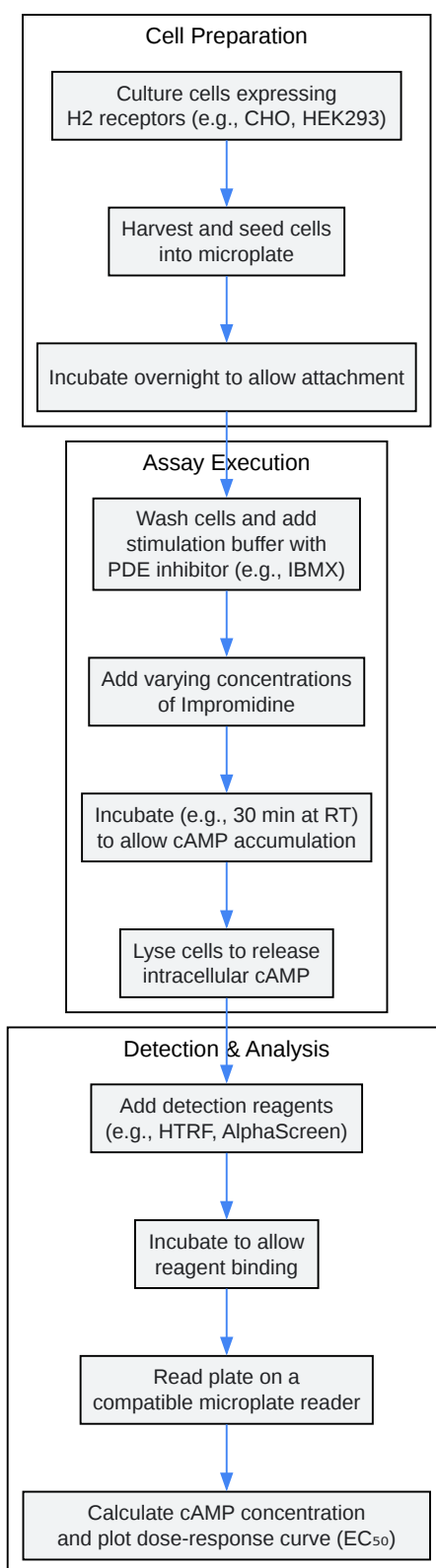
In Vivo Gastric Acid Secretion Assay (Canine Model)

This protocol is adapted from studies defining the H2-mediated effects of **Impromidine**.

- **Animal Preparation:** Conscious dogs equipped with a gastric fistula are used. Animals are fasted prior to the experiment.
- **Drug Administration:** **Impromidine** is administered via continuous intravenous infusion in a step-dose response manner (e.g., 0.46 to 46 nmol/kg·hr), with each dose maintained for a set period (e.g., 45 minutes).
- **Sample Collection:** Gastric juice is collected continuously from the fistula in timed intervals (e.g., 15-minute fractions).
- **Analysis:** The volume of gastric juice is measured. The acid concentration is determined by titration with a standardized base (e.g., 0.1 N NaOH) to a pH of 7.0.
- **Data Calculation:** Acid output is calculated as milliequivalents (mEq) per unit time. Dose-response curves are constructed to determine the ED₅₀.
- **Antagonism Studies:** To confirm H₂ receptor mediation, the protocol is repeated with a continuous background infusion of an H₂ antagonist like cimetidine.

In Vitro cAMP Accumulation Assay

This is a standard functional assay to quantify the activation of Gs-coupled receptors in a cellular context.



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Caption: General Workflow for a cAMP Accumulation Assay. (Max Width: 760px)

Detailed Steps:

- **Cell Culture:** Cells stably or transiently expressing the human histamine H2 receptor (e.g., HEK293 or CHO cells) are cultured to ~80% confluency.
- **Plating:** Cells are harvested, counted, and seeded into 96- or 384-well microplates at a predetermined optimal density. Plates are incubated overnight.
- **Assay Initiation:** The culture medium is removed, and cells are incubated with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.
- **Agonist Stimulation:** A dilution series of **Impromidine** is added to the wells. A positive control (e.g., Forskolin) and a negative control (buffer only) are included. The plate is incubated for a specified time (e.g., 30 minutes) at room temperature or 37°C.
- **Cell Lysis & Detection:** Lysis buffer is added to release the accumulated intracellular cAMP. Detection reagents are then added. Common detection methods include:
 - **HTRF (Homogeneous Time-Resolved Fluorescence):** Utilizes a competitive immunoassay format with a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
 - **AlphaScreen (Amplified Luminescent Proximity Homestead Assay):** A bead-based assay where native cAMP competes with a biotinylated cAMP probe.
- **Data Analysis:** The signal is read on a plate reader. A standard curve using known cAMP concentrations is used to interpolate the amount of cAMP produced in each well. The data is then plotted using non-linear regression to determine the EC₅₀ value for **Impromidine**.

Clinical Experience and Applications

Impromidine has been evaluated in humans, primarily as a tool for studying gastric acid secretion.

- **Gastric Secretagogue:** In clinical studies, **Impromidine** proved to be a potent stimulant of gastric acid, with a peak acid output comparable to that of pentagastrin. Its high specificity

made it a valuable tool for confirming that gastric acid secretion is a purely H₂-mediated effect.

- Tolerability and Side Effects: **Impromidine** is generally well-tolerated. The most common side effects are cardiovascular, including a potential increase in heart rate and minor, often insignificant, changes in blood pressure. These effects are considered hazardous compared to histamine, which can cause significant hypotension.

Conclusion

Impromidine remains a cornerstone compound in histamine receptor pharmacology. Its high potency and selectivity for the H₂ receptor have been instrumental in defining the physiological and pathological roles of this receptor, particularly in gastric acid secretion and cardiovascular function. The quantitative data and experimental frameworks associated with **Impromidine** continue to provide a benchmark for the development and characterization of new H₂ receptor ligands.

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